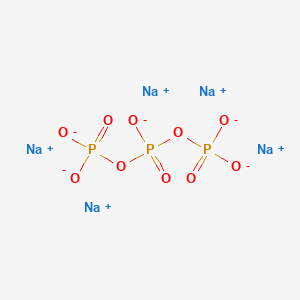
Sodium tripolyphosphate
Cat. No. B1222224
Key on ui cas rn:
7758-29-4
M. Wt: 367.86 g/mol
InChI Key: HWGNBUXHKFFFIH-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
Patent
US04676963
Procedure details


The loaded organic extract fed to stripping column 20 was treated with water countercurrently to extract P2O5 values and yielded a purified acid stream containing the equivalent of 8,978 pounds per hour of P2O5 and 5.6 pounds per hour of fluoride ion. This purified acid was passed through line 22 into make up reactor 24 along with enough sodium carbonate to yield 7,497 pounds per hour of sodium ion. The resulting reaction yielded an ortho liquor containing a sodium orthophosphate solution having a Na:P of about 1.67, a P2O5 content of 9,127 pounds per hour and fluoride ion in amounts of 9.2 pounds per hour. The ortho liquor was removed from reactor 24 through line 28 and introduced into a spray dryer 30. The ortho liquor was heated by downwardly directed burners to yield 8,829 pounds per hour of sodium tripolyphosphate containing not more than about 1 pound per hour of fluoride ion. The sodium tripolyphosphate product was removed through line 34 and contained about 100 ppm of fluoride, which is considered acceptable for all but food grade purposes.

[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
fluoride ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[Na+].[O:9]=[P:10]12[O:21]P3(O[P:12]([O:14]P(O3)([O:17]1)=O)(=[O:13])[O:11]2)=O>>[O-:2][P:1]([O:5][P:12]([O:11][P:10]([O-:21])([O-:17])=[O:9])([O-:14])=[O:13])([O-:4])=[O:3].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2.3,5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
Na
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Four
[Compound]
|
Name
|
fluoride ion
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded an ortho liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ortho liquor was removed from reactor 24 through line 28
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced into a spray dryer 30
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The ortho liquor was heated by downwardly directed burners
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
